Synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate
Synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS 339015-18-8)[1]. The synthetic strategy is predicated on a robust and logical two-step sequence designed for efficiency and control. The first stage involves the chemoselective oxidation of a readily accessible precursor, 2-(methylthio)benzyl alcohol, to the key intermediate, 2-(methylsulfinyl)benzyl alcohol. This critical step is engineered to prevent over-oxidation to the corresponding sulfone. The second stage details the formation of the target carbamate through the nucleophilic addition of the synthesized alcohol to 4-methylphenyl isocyanate. This guide furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, quantitative data, and expert troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: Rationale and Synthetic Design
The target molecule, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, incorporates two functional groups of significant interest in modern chemistry: the carbamate and the sulfoxide. The carbamate linkage is a cornerstone in medicinal chemistry, often serving as a bioisostere of the amide bond to enhance metabolic stability and improve pharmacokinetic profiles.[2] Concurrently, the sulfoxide moiety is a valuable pharmacophore and a powerful chiral auxiliary in asymmetric synthesis. The strategic combination of these groups within a single molecular framework presents a compelling target for synthetic exploration.
The synthetic pathway detailed herein was designed for clarity, reliability, and scalability. It eschews hazardous reagents like phosgene in favor of a more controlled approach centered on two primary transformations:
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Selective Sulfide Oxidation: The initial and most critical step is the conversion of the thioether in 2-(methylthio)benzyl alcohol to a sulfoxide. The primary challenge is to achieve high conversion while completely suppressing the over-oxidation to the sulfone, which can be difficult to separate from the desired product.
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Carbamate Formation via Isocyanate Addition: The final step employs the highly reliable and efficient reaction between an alcohol and an isocyanate.[3][4] This reaction is typically high-yielding, proceeds under mild conditions, and often results in a product that can be easily purified by precipitation or recrystallization.[5]
This guide will dissect each step, explaining the causality behind procedural choices to provide a self-validating and scientifically rigorous protocol.
Core Synthesis Pathway: A Two-Step Approach
The overall synthetic transformation is illustrated below.
Caption: Overall two-step synthesis of the target carbamate.
Part 1: Synthesis of the Key Intermediate: 2-(methylsulfinyl)benzyl Alcohol
Principle & Rationale: The foundational step is the selective oxidation of the sulfide precursor. A variety of reagents can effect this transformation, but many are either too harsh, leading to the sulfone by-product, or require transition-metal catalysts.[6] A "green" and highly effective system utilizing hydrogen peroxide in glacial acetic acid is chosen here for its simplicity, high selectivity, and ease of workup.[7] Acetic acid acts as both a solvent and a catalyst, activating the hydrogen peroxide for a controlled oxygen transfer to the sulfur atom. The reaction temperature is carefully managed to ensure selectivity.
Detailed Experimental Protocol:
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Reagents and Equipment:
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2-(methylthio)benzyl alcohol
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Hydrogen peroxide (30% aqueous solution)
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Glacial acetic acid
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Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
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Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
-
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzyl alcohol (e.g., 5.0 g, 32.4 mmol) in glacial acetic acid (20 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
While stirring vigorously, add 30% hydrogen peroxide (e.g., 3.7 mL, 35.7 mmol, 1.1 equivalents) dropwise over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 ethyl acetate:hexane eluent). The starting material is significantly less polar than the product sulfoxide. The reaction is typically complete within 2-4 hours.
-
Once TLC indicates complete consumption of the starting material, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.
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Part 2: Carbamate Formation via Nucleophilic Addition
Principle & Rationale: This step leverages the classic and highly efficient reaction between an alcohol and an isocyanate. The lone pair of electrons on the oxygen atom of the 2-(methylsulfinyl)benzyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group in 4-methylphenyl isocyanate.[2] A subsequent proton transfer yields the stable carbamate product. This reaction is typically performed under anhydrous conditions, as any water present will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine (p-toluidine) and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form an undesired urea by-product.
Detailed Experimental Protocol:
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Reagents and Equipment:
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2-(methylsulfinyl)benzyl alcohol (from Part 1)
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4-methylphenyl isocyanate (p-tolyl isocyanate)
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
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Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
-
-
Step-by-Step Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve the 2-(methylsulfinyl)benzyl alcohol (e.g., 4.0 g, 23.5 mmol) in 40 mL of anhydrous DCM.
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To this stirring solution, add 4-methylphenyl isocyanate (e.g., 3.27 g, 24.6 mmol, 1.05 equivalents) dropwise via syringe at room temperature.
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Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be monitored by TLC or by observing the disappearance of the alcohol starting material. In many cases, the carbamate product will begin to precipitate from the reaction mixture as a white solid.[5]
-
If precipitation occurs, continue stirring for an additional hour after the addition is complete to ensure full conversion.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (DCM or hexane) to remove any unreacted isocyanate.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/hexane or ethyl acetate/heptane mixture) to yield the final product, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.
-
Dry the purified product under vacuum.
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Quantitative Data Summary
The following table provides a comparative summary of the key quantitative parameters for the two-step synthesis.
| Parameter | Part 1: Selective Oxidation | Part 2: Carbamate Formation |
| Key Starting Materials | 2-(methylthio)benzyl alcohol, H₂O₂ | 2-(methylsulfinyl)benzyl alcohol, 4-methylphenyl isocyanate |
| Molar Ratio | 1 : 1.1 (Substrate : Oxidant) | 1 : 1.05 (Alcohol : Isocyanate) |
| Solvent | Glacial Acetic Acid | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours | 2 - 6 hours |
| Typical Isolated Yield | >90% | >85% |
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of the entire experimental process, from initial setup to final product isolation.
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Field-Proven Insights
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Over-oxidation to Sulfone: The most common issue in Part 1 is the formation of the 2-(methylsulfonyl)benzyl alcohol by-product.
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Detection: The sulfone will appear as a slightly more polar spot on TLC compared to the sulfoxide.
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Prevention: Strictly control the temperature during H₂O₂ addition and use no more than 1.1 equivalents of the oxidant. If the reaction is run at elevated temperatures, sulfone formation becomes more probable.
-
-
Sluggish Oxidation: If the reaction in Part 1 stalls, a small additional portion of H₂O₂ (0.1 eq) can be added, but this risks over-oxidation. It is preferable to allow the reaction to stir for a longer period.
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Urea By-product Formation: In Part 2, the presence of moisture will lead to the formation of di-(4-methylphenyl)urea.
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Detection: This by-product is typically very insoluble in most organic solvents and may co-precipitate with the product. It can be identified by ¹H NMR.
-
Prevention: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents from a reliable source. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Product Oiling Out: If the final carbamate does not precipitate or crystallize easily, concentrate the solvent and attempt to induce crystallization by scratching the flask with a glass rod or by adding a non-polar co-solvent like heptane or hexane and cooling. If this fails, purification via flash column chromatography is the best alternative.
Conclusion
This guide has detailed a highly effective and reproducible two-step synthesis for 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. By focusing on a chemoselective oxidation followed by a clean and efficient isocyanate-alcohol coupling, this methodology provides a reliable route to the target compound. The protocols, mechanistic explanations, and practical insights contained herein are designed to empower researchers to confidently execute this synthesis, enabling further investigation into the chemical and biological properties of this and related molecules.
References
-
Farkas, A., & Mills, G. A. (1962). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Guisot, N., et al. (2021). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Available at: [Link]
-
Schwetzov, V. N., et al. (1973). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
Tanimoto, H., et al. (2022). Addition Reaction of Alcohol to Isocyanate Catalyzed by Copper Present in Tap Water: Robust Manufacturing Process of Naldemedine Tosylate. Organic Process Research & Development. Available at: [Link]
-
Wang, J., et al. (2021). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
Li, G., et al. (2018). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Catalysis Science & Technology. Available at: [Link]
-
Li, Q.-F., et al. (2004). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]
-
Shaker, A. M., & Shaaban, M. R. (2016). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]
-
ChemSrc. 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. Available at: [Link]
- Google Patents. (2010). CN101747234A - Method for synthesizing phenyl carbamate.
-
Skarżewski, J., & Młynarska, A. (2010). Enantioselective Synthesis of Sulfoxides: 2000−2009. Chemical Reviews. Available at: [Link]
-
Wang, D., et al. (2023). Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. Organic Letters. Available at: [Link]
-
Kniežo, L., et al. (2003). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules. Available at: [Link]
-
Kesavan, V., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]
-
Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Available at: [Link]
-
Zhang, L., et al. (2014). Visible-light-driven selective oxidation of benzyl alcohol and thioanisole by molecular ruthenium catalyst modified hematite. Chemical Communications. Available at: [Link]
Sources
- 1. CAS#:339015-18-8 | 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate | Chemsrc [chemsrc.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
